Cimigenoside
Description
Plant Material Acquisition and Preparation
The primary botanical sources for cimigenoside are the rhizomes of various Cimicifuga species, including Cimicifuga foetida, Cimicifuga racemosa (Actaea racemosa), and Cimicifuga heracleifolia. medchemexpress.commdpi.comkoreascience.kr For large-scale extractions, dried plant material is generally preferred. up.ac.za The preparation process is a crucial first step to ensure the stability of the target compounds and maximize extraction efficiency.
The typical preparation protocol involves:
Collection and Cleaning : Fresh rhizomes are collected and thoroughly washed with water to remove soil and other debris. protocols.ioresearchgate.net
Drying : The cleaned material is dried to prevent microbial degradation and enzymatic breakdown of the constituents. mdpi.com Convection oven drying is a common method, with temperatures and durations optimized to preserve bioactive compounds. protocols.ioresearchgate.netmdpi.com
Grinding : The dried rhizomes are ground into a fine powder. up.ac.za This size reduction step significantly increases the surface area of the plant material, facilitating more effective solvent penetration during extraction. gcms.cz
Table 1: Examples of Plant Material Preparation Conditions
| Parameter | Condition | Source(s) |
|---|---|---|
| Plant Part | Rhizomes, Leaves | koreascience.krup.ac.zaprotocols.io |
| Drying Method | Convection Oven / Air Drying | protocols.ioresearchgate.netmdpi.com |
| Drying Temperature | 50°C - 60°C | protocols.ioresearchgate.netmdpi.com |
| Drying Duration | 2-3 days | protocols.ioresearchgate.net |
| Final Preparation | Grinding to a fine powder (~1 mm diameter) | up.ac.za |
Extraction Techniques from Biological Matrices
Extracting this compound from the prepared plant powder involves separating the compound from the solid plant matrix into a liquid solvent. This process yields a crude extract that contains a mixture of phytochemicals. mdpi.comijisrt.comslideshare.net
Conventional solvent extraction is a foundational technique for obtaining this compound. smolecule.com The efficiency of this process is highly dependent on the selection of solvents and the optimization of extraction parameters. vinanhatrang.comnumberanalytics.com A common strategy is serial exhaustive extraction, where solvents of increasing polarity are used sequentially to isolate different classes of compounds. up.ac.za For instance, a non-polar solvent like hexane (B92381) is often used initially to "defat" the plant material by removing lipids, followed by more polar solvents such as ethyl acetate, acetone, or methanol (B129727) to extract the triterpene glycosides. up.ac.zanih.govresearchgate.net
Key optimization parameters include:
Solvent Selection : The choice of solvent is critical. Mixtures of solvents, such as water and acetone, are often evaluated to find the optimal ratio for maximizing the yield of target compounds. mdpi.com
Temperature : Elevated temperatures can increase the solubility and extraction rate of the analyte. vinanhatrang.com
Agitation : Stirring or shaking the mixture enhances the contact between the solvent and the plant material, improving extraction efficiency. vinanhatrang.com
Solvent-to-Material Ratio : The volume of solvent relative to the amount of plant powder is adjusted to ensure thorough extraction. up.ac.za
Accelerated Solvent Extraction (ASE) is a modern, automated technique that utilizes high temperature and pressure to achieve rapid and efficient extractions. thermofisher.comwikipedia.org The elevated pressure keeps the solvents in a liquid state well above their atmospheric boiling points, which decreases solvent viscosity and enhances their ability to penetrate the sample matrix. thermofisher.com This results in significantly shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. uia-initiative.eulcms.cz
ASE has been successfully applied to the extraction of triterpene saponins (B1172615), the class of compounds to which this compound belongs, from Actaea racemosa. researchgate.net In one study, ASE was employed for both defatting and subsequent extraction, yielding a triterpene-enriched crude extract ready for further purification. researchgate.net
Table 2: Comparison of Traditional vs. Accelerated Solvent Extraction
| Feature | Traditional Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Source(s) |
|---|---|---|---|
| Principle | Continuous extraction with boiling solvent at atmospheric pressure. | Extraction with solvent at elevated temperature and pressure. | thermofisher.comlcms.cz |
| Extraction Time | 8 - 24 hours | 15 - 30 minutes | thermofisher.comlcms.cz |
| Solvent Volume | High (>150 mL per sample) | Low (10 - 30 mL per sample) | thermofisher.comlcms.cz |
| Automation | Manual, labor-intensive | Fully automated | thermofisher.comuia-initiative.eu |
| Efficiency | Good | High, often with better analyte recovery | wikipedia.orglcms.cz |
Chromatographic Separation Strategies
Following extraction, the crude mixture must be subjected to chromatographic techniques to separate this compound from other co-extracted compounds. smolecule.com This is typically a multi-step process involving different chromatographic methods to achieve high purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. shimadzu.comwikipedia.orgopenaccessjournals.com It is a form of column chromatography that pumps a liquid sample or extract in a solvent (the mobile phase) through a column packed with an adsorbent material (the stationary phase). advancechemjournal.com The separation is based on the differential affinity of each compound for the stationary and mobile phases. wikipedia.orgebsco.com
For triterpene glycosides like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. advancechemjournal.com
Stationary Phase : A non-polar ODS (octadecyl silica (B1680970) gel, or C18) column is frequently employed. nih.gov
Mobile Phase : A polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and water, is used to elute the compounds. nih.gov
In a typical workflow, a crude extract is first subjected to preliminary fractionation using methods like silica gel column chromatography. nih.gov Fractions enriched with the target compound are then purified to homogeneity using preparative HPLC. nih.gov
High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. ontosight.aiwikipedia.org The stationary phase is a liquid held in place by a strong centrifugal force, while a second, immiscible liquid mobile phase is pumped through it. ontosight.ai This technique eliminates the risk of irreversible sample adsorption onto a solid support, leading to high recovery rates. mdpi.com
HSCCC is particularly effective for the separation of saponins and has been successfully used to purify triterpenoids from Actaea racemosa. researchgate.net The critical factor in HSCCC is the development of a suitable two-phase solvent system that provides appropriate partition coefficients (K) for the target compounds. A study focused on purifying triterpenoids from Actaea racemosa established an effective two-phase system composed of n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water. researchgate.net This method enabled the successful isolation of several related compounds, including cimiracemoside D and the aglycone cimigenol (B190795), with purities exceeding 96%. researchgate.net
**Table 3: HSCCC System for Triterpenoid (B12794562) Separation from *Actaea racemosa***
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | High-Speed Countercurrent Chromatography (HSCCC) | researchgate.netontosight.ai |
| Solvent System | n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water | researchgate.net |
| Volume Ratio | 3.5 : 1 : 2 : 1 : 0.5 : 2 (v/v/v/v/v/v) | researchgate.net |
| Isolated Compounds | 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside, Cimiracemoside D, 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside, Cimigenol | researchgate.net |
| Achieved Purity | 96.2% - 98.4% | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-XYGBCAHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033334 | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27994-11-2 | |
| Record name | Cimigenoside xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027994112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicifugoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMIGENOL XYLOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW26VCP4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Purification Methodologies
Chromatographic Separation Strategies
Size Exclusion Chromatography for Triterpenoid (B12794562) Fractionation
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a critical step in the purification of triterpenoid saponins (B1172615) like cimigenoside. This technique separates molecules based on their hydrodynamic volume in solution. It is particularly effective for separating groups of compounds with significant size differences, such as removing high molecular weight polysaccharides or fractionating saponins from other smaller phenolics.
In the context of this compound isolation, SEC is typically employed after initial solvent extractions and preliminary fractionation to refine the triterpenoid-rich extract. The stationary phase used is a porous polymer matrix, which allows smaller molecules to enter the pores, thus increasing their path length and retention time, while larger molecules are excluded and elute more quickly.
Research Findings:
A common stationary phase for the fractionation of triterpenoid saponins is Sephadex LH-20. frontiersin.orggoogle.comresearchgate.net This lipophilic derivative of dextran (B179266) is effective for separating various natural products. The selection of the mobile phase is crucial for achieving optimal separation. For triterpenoid saponins, polar organic solvents are frequently used. Studies have shown that methanol (B129727) is a common mobile phase for SEC on Sephadex LH-20 columns to remove unwanted compounds like polysaccharides. google.comresearchgate.net In some protocols, a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v) is used as the eluent to fractionate the extract further. frontiersin.orggoogle.com
The effectiveness of SEC lies in its ability to yield fractions enriched with compounds of a specific size range. For instance, a crude extract applied to a Sephadex LH-20 column can be separated into multiple fractions, with those containing triterpenoid saponins being collected for further purification steps, such as preparative HPLC. frontiersin.org The flow rate and column dimensions are adjusted based on the scale of the separation, with typical laboratory-scale separations using flow rates in the range of 3.0 mL/min. researchgate.net
Interactive Table: Parameters for Size Exclusion Chromatography of Triterpenoid Saponins
| Parameter | Description | Example Value(s) | Source(s) |
| Stationary Phase | The porous matrix used for separation. | Sephadex LH-20 | frontiersin.orggoogle.comresearchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. | Methanol; Chloroform-Methanol (1:1, v/v) | frontiersin.orggoogle.comresearchgate.netgoogle.com |
| Column Dimensions | The internal diameter (i.d.) and length of the column. | 4.9 cm i.d. × 31 cm | researchgate.net |
| Flow Rate | The speed at which the mobile phase passes through the column. | 3.0 mL/min | researchgate.net |
| Application | The primary goal of the SEC step in the workflow. | Removal of polysaccharides; Fractionation of triterpenoid saponins | google.comresearchgate.net |
Purity Assessment of Isolated this compound
Once this compound has been isolated, its purity must be rigorously assessed. This is essential to ensure the identity and quality of the compound for any subsequent research or application. A combination of chromatographic and spectroscopic techniques is employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for determining the purity of chemical compounds. For a complex molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is typically developed and validated. Purity is often determined by calculating the peak area percentage of the analyte relative to the total area of all peaks in the chromatogram.
A validated HPLC method for purity assessment requires evaluation of several parameters, including specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). pensoft.netresearchgate.netiaea.orgnih.govekb.eg Specificity ensures that the peak corresponding to this compound is free from any co-eluting impurities. This is often confirmed using a photodiode array (PDA) detector to check for peak homogeneity or by coupling the HPLC to a mass spectrometer (LC-MS). rsc.org Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of the peak area being a key metric. iaea.orgekb.eg Accuracy is determined by recovery studies, where a known amount of pure standard is added to a sample and the recovery percentage is calculated. ekb.eg
Interactive Table: Key Validation Parameters for HPLC Purity Assessment
| Parameter | Description | Acceptance Criteria (Typical) | Source(s) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no co-eluting peaks. | pensoft.net |
| Linearity | Proportionality of the detector response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 | nih.gov |
| Precision (RSD%) | The closeness of agreement between a series of measurements. | RSD < 2-5% | iaea.org |
| Accuracy (% Recovery) | The closeness of the test results to the true value. | 98-102% | ekb.eg |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 | researchgate.net |
Quantitative NMR (qNMR):
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, primary analytical method for purity assessment. bwise.krmdpi.com Unlike chromatography, which relies on response factors that can vary between compounds, qNMR provides a direct measurement of purity. The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com
For absolute quantification, a certified internal standard of known purity is weighed and mixed with a known amount of the isolated this compound sample. acs.org By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard, the absolute purity (as a weight/weight percentage) can be calculated. acs.orgenovatia.com This method is highly accurate and can be used to certify reference materials. nih.gov The choice of a suitable internal standard and non-overlapping signals for both the analyte and the standard is critical for the success of the analysis. enovatia.com
Structural Elucidation and Characterization
Computational and Chemoinformatic Approaches in Structure Assignment
In the structural elucidation of complex natural products like Cimigenoside, computational and chemoinformatic methods serve as powerful adjuncts to traditional spectroscopic techniques. These in silico approaches provide a framework for the verification of proposed structures, the assignment of ambiguous stereochemistry, and the rationalization of spectroscopic data. By integrating theoretical calculations with experimental results, a higher degree of confidence in the final structural assignment can be achieved.
The process typically begins with the generation of a three-dimensional model of the putative this compound structure. This model can be subjected to various computational analyses to predict properties that can be compared with experimental data. Key computational methods employed in this context include Density Functional Theory (DFT) calculations for predicting Nuclear Magnetic Resonance (NMR) parameters and conformational analysis to identify low-energy conformers.
One of the most significant applications of computational chemistry in this area is the prediction of ¹H and ¹³C NMR chemical shifts. For a molecule as complex as this compound, with numerous stereocenters and a rigid polycyclic system, the complete and unambiguous assignment of all NMR signals can be challenging. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts for a proposed structure. These calculated values are then correlated with the experimental NMR spectrum. A strong correlation between the calculated and experimental data provides substantial evidence for the correctness of the proposed structure.
For instance, a hypothetical comparison of experimental versus DFT-calculated ¹³C NMR chemical shifts for a key region of the this compound aglycone is presented in Table 1. The close agreement between the predicted and observed values would lend significant support to the assigned structure.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C-3 | 88.9 | 89.5 | -0.6 |
| C-5 | 52.6 | 53.1 | -0.5 |
| C-9 | 49.3 | 49.9 | -0.6 |
| C-10 | 27.8 | 28.3 | -0.5 |
| C-13 | 47.2 | 47.8 | -0.6 |
| C-14 | 51.4 | 52.0 | -0.6 |
| C-17 | 52.1 | 52.7 | -0.6 |
Furthermore, computational methods are invaluable in resolving stereochemical ambiguities. In cases where the relative or absolute configuration of certain stereocenters cannot be definitively determined by NOE (Nuclear Overhauser Effect) experiments alone, computational approaches can be decisive. This involves calculating the NMR parameters for all possible diastereomers and comparing the results with the experimental data. The diastereomer whose calculated NMR data most closely matches the experimental values is assigned as the correct structure. Statistical methods, such as the DP4+ probability analysis, are often employed to provide a quantitative measure of confidence in the assignment.
Chemoinformatic tools and databases also play a crucial role. Once a putative structure is proposed based on spectroscopic data, it can be searched against comprehensive natural product databases. This process, known as dereplication, helps to quickly identify if the compound is a known molecule, thereby avoiding redundant and time-consuming structure elucidation efforts. While this compound is a known compound, this approach is fundamental in the initial stages of natural product discovery.
Molecular modeling and conformational analysis are also used to understand the three-dimensional shape of this compound and how this influences its spectroscopic properties. By identifying the lowest energy conformers, researchers can gain insights into the most probable spatial arrangement of the molecule in solution, which can then be used to rationalize observed NOE correlations and coupling constants.
Biosynthetic Pathways and Precursors
Elucidation of Triterpenoid (B12794562) Biosynthesis Pathways Relevant to Cimigenoside
The biosynthetic journey to this compound originates from the ubiquitous isoprenoid pathway. The initial five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. These precursors are sequentially assembled into the C15 compound farnesyl pyrophosphate (FPP).
A critical step is the head-to-head condensation of two FPP molecules to create the 30-carbon chain squalene (B77637), a reaction catalyzed by squalene synthase (SQS). Squalene is then converted to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). This epoxide is a pivotal branch-point intermediate in the synthesis of sterols and triterpenoids in plants. frontiersin.org
The cyclization of 2,3-oxidosqualene is the first major diversifying step and dictates the foundational structure of the triterpenoid. frontiersin.org In Cimicifuga species, this cyclization is performed by cycloartenol (B190886) synthase (CAS), an oxidosqualene cyclase (OSC). frontiersin.orgresearchgate.net This enzyme orchestrates a complex protonation, cyclization, and rearrangement cascade to form cycloartenol, the characteristic tetracyclic triterpenoid skeleton with a distinctive cyclopropane (B1198618) ring. researchgate.net This cycloartenol core then undergoes a series of extensive post-cyclization modifications, including oxidation and glycosylation, to yield the final this compound molecule. frontiersin.org
Identification of Precursor Molecules
The pathway from simple carbon precursors to this compound is marked by several key intermediate molecules. The identification of these precursors is crucial for understanding the biosynthetic sequence.
Key Precursors in this compound Biosynthesis
| Precursor Molecule | Role in Biosynthesis |
|---|---|
| 2,3-Oxidosqualene | The linear epoxide substrate for the crucial cyclization step that forms the triterpenoid backbone. frontiersin.org |
| Cycloartenol | The first cyclic precursor, forming the foundational tetracyclic cycloartane (B1207475) skeleton. frontiersin.orgresearchgate.net It is the direct product of the cyclization of 2,3-oxidosqualene by cycloartenol synthase. |
| Cimigenol (B190795) | The direct aglycone (non-sugar) portion of this compound. smolecule.comnih.gov It is formed after a series of oxidative modifications to the cycloartenol backbone. |
| UDP-Xylose | The activated sugar donor molecule required for the final glycosylation step, where a xylose sugar is attached to the cimigenol aglycone. |
Enzymatic Transformations in this compound Biosynthesis
Each step in the formation of this compound is catalyzed by a specific class of enzymes. These biocatalysts ensure the high stereo- and regioselectivity required to produce the complex final structure. vapourtec.compharmasalmanac.com
Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Function |
|---|---|
| Squalene Synthase (SQS) | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to produce the C30 hydrocarbon squalene. |
| Squalene Epoxidase (SQE) | Mediates the epoxidation of squalene to form 2,3-oxidosqualene. |
| Cycloartenol Synthase (CAS) | A key oxidosqualene cyclase that directs the cyclization of 2,3-oxidosqualene to the specific cycloartenol skeleton. frontiersin.orgresearchgate.net |
| Cytochrome P450 Monooxygenases (P450s) | A large and diverse family of enzymes responsible for the extensive and specific oxidation of the cycloartenol core to form the cimigenol aglycone. frontiersin.org |
| UDP-Glycosyltransferases (UGTs) | Catalyze the final step of biosynthesis by transferring a xylose moiety from UDP-xylose to the cimigenol aglycone, forming this compound. frontiersin.org |
Genetic Basis of Biosynthetic Enzyme Expression in Cimicifuga Species
The production of this compound is underpinned by the coordinated expression of genes encoding the necessary biosynthetic enzymes. Advances in genomics and transcriptomics have begun to shed light on these genetic foundations in Cimicifuga racemosa (also known as Actaea racemosa). researchgate.net
A gene discovery project involving the sequencing of cDNA libraries from A. racemosa tissues identified numerous unique genes. researchgate.net Among these, about 70 were classified as putative secondary metabolism genes, providing the first insight into the genetic toolkit for producing the plant's bioactive compounds. researchgate.net
Specifically, researchers have successfully identified and obtained full-length cDNA and genomic sequences for a putative 2,3-oxidosqualene cyclase (CAS1), which is central to forming the cycloartenol skeleton. researchgate.net Transcriptome analyses have further uncovered a multitude of candidate genes for the subsequent modification steps, including a large number of cytochrome P450s and UDP-glycosyltransferases. researchgate.netnih.gov The expression of these genes can be tissue-specific, often correlating with the sites of triterpenoid accumulation, such as the rhizome. researchgate.net This genetic information provides a critical resource for understanding the regulation of this compound production and opens avenues for future metabolic engineering. frontiersin.org
Derivatives and Structure Activity Relationship Sar Studies
Characterization of Naturally Occurring Cimigenoside Analogues
This compound belongs to the triterpene glycoside family, a large group of compounds found in various plants of the Cimicifuga genus. researchgate.net Research has led to the identification of numerous naturally occurring analogues, each with unique structural modifications. These analogues are primarily found in the rhizomes of plants like Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga racemosa. researchgate.netacs.org
Key structural variations among these analogues often involve the type and number of sugar moieties attached to the triterpene core, as well as modifications to the core itself, such as acetylation. mdpi.com For instance, studies have identified compounds like actein, 26-deoxyactein, and cimicifugoside (B1210075) H-2, which share the same cycloartane (B1207475) triterpene skeleton as this compound but differ in their glycosylation patterns or other functional groups. mdpi.com
One specific analogue, 23-epi-26-deoxyactein, has been identified as a significant component in several Cimicifuga species, including C. racemosa and C. dahurica. acs.org The characterization of these analogues is crucial as it provides a natural library of compounds for SAR studies, helping to elucidate which parts of the molecule are essential for its activity.
Table 1: Examples of Naturally Occurring this compound Analogues
| Compound Name | Source Organism(s) | Key Structural Features |
|---|---|---|
| This compound | Cimicifuga species | Triterpene glycoside |
| Actein | Cimicifuga species | Triterpene glycoside |
| 26-Deoxyactein | Cimicifuga species | Triterpene glycoside |
| Cimicifugoside H-2 | Cimicifuga foetida | Triterpene glycoside |
Design and Synthesis of Semi-synthetic and Synthetic this compound Derivatives
Building on the knowledge of natural analogues, researchers have focused on the design and synthesis of semi-synthetic and synthetic derivatives of this compound to enhance its biological properties or to explore its mechanism of action. rjraap.com The synthesis of such derivatives often involves modifying the carboxyl groups or other reactive sites on the this compound molecule. rjraap.com
The process typically involves a multi-step organic synthesis, starting with the isolation of this compound from its natural source. nih.gov Chemical reactions are then employed to introduce new functional groups or alter existing ones. mdpi.comnih.gov For example, nitrogen-containing derivatives have been synthesized by modifying the 30-carboxylate group of similar compounds, leading to novel structures with potentially enhanced anticancer activities. rjraap.com These synthetic efforts are essential for systematically probing the SAR of this compound and developing new therapeutic agents. windows.net
Computational Approaches in SAR Analysis
Computational methods have become indispensable in the study of structure-activity relationships, providing insights that are often difficult to obtain through experimental methods alone. uni-bonn.denih.gov These approaches allow for the rapid screening of virtual compounds and the prediction of their biological activities, thereby accelerating the drug discovery process. oncodesign-services.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com In the context of this compound, docking simulations have been used to understand how it and its analogues interact with biological targets at the molecular level. researchgate.netnih.gov
For instance, molecular docking studies have been performed to investigate the binding of this compound to various protein targets, such as γ-secretase and IKK1/α. mdpi.comnih.gov These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. f1000research.com The results of these simulations help to explain the observed biological activities and guide the design of new, more potent derivatives.
Table 2: Molecular Docking Studies of this compound and Analogues
| Ligand | Protein Target | Key Findings |
|---|---|---|
| This compound | γ-secretase | Predicted to bind to the PSEN-1 subunit, inhibiting its activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgpharmacologymentor.com QSAR models are built by correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimentally determined activities. mdpi.com
While specific QSAR models for a broad range of this compound derivatives are still an emerging area of research, the principles of QSAR are highly applicable. nih.goveuropa.eu By developing QSAR models, it is possible to predict the activity of newly designed this compound derivatives before they are synthesized, saving time and resources. cresset-group.comfrontiersin.org These models can identify the key molecular properties that are most influential for a desired biological effect. nih.gov
Elucidation of Structural Determinants for Modulatory Activities
The culmination of SAR studies, including the analysis of natural analogues, synthetic derivatives, and computational modeling, is the elucidation of the structural determinants for this compound's modulatory activities. milbank.orgnccdh.ca This involves identifying the specific parts of the molecule, or "pharmacophores," that are responsible for its biological effects. oncodesign-services.com
For this compound and its analogues, research suggests that both the triterpene core and the attached sugar moieties play a crucial role in their activity. researchgate.net Modifications to these parts of the molecule can significantly alter its biological profile. For example, the type and position of the sugar groups can affect the compound's solubility and its ability to interact with target proteins. Similarly, changes to the triterpene skeleton can influence its binding affinity and specificity.
Pharmacological Investigations: Molecular Mechanisms in Preclinical Models
Anti-inflammatory and Immunomodulatory Mechanisms
Cimigenoside, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. Its mechanisms of action involve the intricate regulation of inflammatory mediators, immune cell activity, and key signaling pathways that govern the inflammatory response.
Research has shown that this compound can effectively modulate the production of key inflammatory cytokines and chemokines. In a study using a poly(I:C)-induced airway inflammation model, this compound was found to suppress the production of the chemokines CXCL2 and CXCL10. researchgate.netnih.gov It also inhibited the production of unspecified inflammatory cytokines and chemokines in the human airway epithelial cell line, BEAS-2B. researchgate.netnih.gov Cytokines and chemokines are small secreted proteins that are crucial for cell-to-cell communication during an immune response; they regulate processes like inflammation and cell migration. wikipedia.orgkisti.re.kr The ability of this compound to inhibit these signaling molecules points to its potential in controlling inflammatory conditions.
A key aspect of inflammation is the infiltration of immune cells, such as neutrophils, into the affected tissue. nih.govd-nb.info this compound has been shown to directly counter this process. In a mouse model of airway inflammation, oral administration of this compound effectively prevented the infiltration of neutrophils into the lungs. researchgate.netnih.govfrontiersin.org This effect is closely linked to its ability to suppress the production of neutrophil-attracting chemokines, thereby reducing the recruitment of these immune cells to the site of inflammation. researchgate.netnih.gov
The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory cascade, mediated by cellular adhesion molecules (CAMs) on the surface of endothelial cells. frontiersin.org Preclinical studies have demonstrated that this compound can downregulate the expression of these crucial molecules. Specifically, in a mouse model of airway inflammation, this compound treatment led to a decreased expression of P-selectin and Vascular Cell Adhesion Molecule 1 (VCAM-1). researchgate.netnih.govscispace.com By reducing the expression of these CAMs, this compound inhibits the initial tethering and firm adhesion of immune cells to the blood vessel wall, thereby limiting their extravasation into tissues. researchgate.netnih.govscispace.com
| Mechanism | Effect of this compound | Specific Molecules Targeted | Preclinical Model | Reference |
|---|---|---|---|---|
| Modulation of Cytokine/Chemokine Production | Inhibition/Suppression | CXCL2, CXCL10 | Poly(I:C)-induced airway inflammation mouse model; BEAS-2B human airway epithelial cells | researchgate.netnih.gov |
| Immune Cell Infiltration | Prevention of Neutrophil Infiltration | Neutrophils | Poly(I:C)-induced airway inflammation mouse model | researchgate.netnih.govfrontiersin.org |
| Regulation of Cellular Adhesion Molecules | Decreased Expression | P-selectin, VCAM-1 | Poly(I:C)-induced airway inflammation mouse model | researchgate.netnih.govscispace.com |
| Interaction with Signaling Pathways | Inhibition | NF-κB pathway (Reduced p65, Increased IκBα) | A549 lung cancer cells (context of inflammation) | scispace.com |
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone in regulating the genetic expression of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. medchemexpress.com this compound has been found to exert its anti-inflammatory effects by targeting this critical pathway. In studies involving A549 lung cancer cells, treatment with this compound led to a reduced expression of the p65 subunit of NF-κB and an increased expression of its inhibitor, IκBα. scispace.com By inhibiting the NF-κB pathway, this compound effectively dampens the transcription of numerous pro-inflammatory genes, representing a key molecular mechanism for its anti-inflammatory activity. scispace.com
Antitumor Mechanisms in Cell Lines and Animal Models
Beyond its anti-inflammatory effects, this compound has been investigated for its potential as an antitumor agent. Preclinical research has identified its ability to interfere with fundamental processes of cancer progression, such as cell proliferation and migration, through the modulation of specific signaling pathways.
In vitro studies have consistently demonstrated the capacity of this compound to inhibit the growth and spread of cancer cells. In human lung cancer A549 cells, this compound was shown to repress cell proliferation, migration, and invasion in a time- and dose-dependent manner, as evaluated by MTT, wound healing, and Transwell invasion assays. nih.govscispace.com
Furthermore, investigations into breast cancer have revealed similar inhibitory effects. This compound significantly inhibits the proliferation and metastasis of human breast cancer cells. This action is attributed to its function as a novel γ-secretase inhibitor, which in turn suppresses the Notch signaling pathway. The Notch pathway is critical for cell proliferation and differentiation, and its dysregulation is implicated in many cancers. The antitumor activity of this compound in breast cancer models (MDA-MB-231 and MCF-7 cell lines) involves the induction of apoptosis and cell cycle arrest at the G2/M phase. medchemexpress.com These findings highlight that this compound's antitumor effects are mediated through key signaling pathways that control cell survival and motility, such as the NF-κB and Notch pathways. scispace.com
| Mechanism | Effect of this compound | Signaling Pathway(s) Implicated | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| Inhibition of Cell Proliferation | Repression of cell growth and induction of apoptosis | NF-κB, Notch | A549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast) | scispace.commedchemexpress.com |
| Inhibition of Cell Migration & Invasion | Repression of migration and invasion capabilities | NF-κB, Notch/γ-secretase | A549 (Lung), Human Breast Cancer Cells | nih.govscispace.com |
Induction of Apoptosis in Cancer Cell Lines
This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is crucial for eliminating malignant cells and is a key mechanism through which many anticancer agents exert their effects. ingentaconnect.comsmolecule.com Studies have demonstrated that this compound can trigger apoptosis in a manner that is dependent on both the dose and the duration of exposure. ingentaconnect.comresearchgate.net
For instance, in human lung cancer A549 cells, treatment with this compound led to a significant, dose-dependent increase in apoptotic cells. ingentaconnect.com Similarly, in breast cancer cells, this compound has been shown to induce mitochondrial-mediated apoptosis. nih.gov This programmed cell death is a primary contributor to the compound's ability to inhibit cancer cell proliferation and survival. ingentaconnect.com
Exploration of Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis is executed through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. thermofisher.comassaygenie.com The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. researchgate.net The extrinsic pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors. assaygenie.com
Research suggests that this compound can engage both of these pathways to induce apoptosis in cancer cells. In studies on gastric cancer cells, the related compound cimiside E, also from the Cimicifuga genus, was found to induce apoptosis through both the intrinsic and extrinsic pathways. nih.gov While direct evidence for this compound's dual-pathway activation is still emerging, its documented effects on mitochondrial function and caspase activation strongly point towards the involvement of the intrinsic pathway. ingentaconnect.comnih.gov The induction of mitochondrial apoptosis in breast cancer cells by this compound highlights the central role of the mitochondrial pathway in its anticancer mechanism. nih.gov
Regulation of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspases)
The apoptotic process is tightly regulated by a complex network of proteins, most notably the Bcl-2 family and caspases. oatext.comfrontiersin.org The Bcl-2 family consists of both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. oatext.comnih.gov Caspases are a family of proteases that, once activated, execute the final stages of cell death. thermofisher.com
This compound has been shown to modulate the expression of these key apoptosis-regulating proteins. In A549 lung cancer cells, treatment with this compound resulted in a significant decrease in the expression of the anti-apoptotic protein Bcl-2. ingentaconnect.com Concurrently, it increased the expression of the pro-apoptotic protein Bax. ingentaconnect.com This shift in the Bax/Bcl-2 ratio creates a pro-apoptotic environment within the cancer cell. ingentaconnect.comoatext.com
Furthermore, this compound treatment leads to the activation of caspases. Specifically, it has been observed to increase the expression of caspase-3 and caspase-9 in A549 cells. ingentaconnect.com Caspase-9 is a key initiator caspase in the intrinsic pathway, while caspase-3 is a primary executioner caspase responsible for dismantling the cell. researchgate.net The upregulation of these caspases confirms the execution of the apoptotic program induced by this compound. ingentaconnect.com
Modulation of Oncogenic Signal Transduction Pathways
In addition to directly inducing apoptosis, this compound has been found to interfere with several signaling pathways that are critical for cancer cell growth, survival, and metastasis.
Gamma-Secretase and Notch Signaling Pathway Inhibition
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, differentiation, and survival. smolecule.comnih.gov Aberrant activation of this pathway is implicated in the development and progression of various cancers, including breast cancer. nih.govfrontiersin.org Gamma-secretase is a key enzyme complex that is essential for the activation of the Notch receptor. nih.govplos.org
This compound has been identified as a novel inhibitor of gamma-secretase. nih.govdntb.gov.ua By inhibiting this enzyme, this compound effectively blocks the Notch signaling pathway. smolecule.comnih.gov Molecular docking studies have predicted a potential binding mode of this compound with gamma-secretase. nih.gov Specifically, it has been shown to inhibit the activation of PSEN-1, which is the catalytic subunit of the gamma-secretase complex. nih.gov This inhibition prevents the cleavage and subsequent activation of the Notch protein, thereby suppressing downstream signaling. nih.gov The antitumor effects of this compound in breast cancer cells, both in vitro and in vivo, have been directly linked to its ability to suppress the Notch signaling pathway. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation (p65, IκBα)
The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling cascade involved in inflammation, immunity, cell proliferation, and survival. nih.govwikipedia.org Constitutive activation of the NF-κB pathway is a common feature in many cancers and contributes to tumor progression and resistance to therapy. frontiersin.orgnih.gov The activation of NF-κB is tightly controlled by its inhibitor, IκBα. wikipedia.org
This compound has demonstrated the ability to modulate the NF-κB pathway in cancer cells. ingentaconnect.comresearchgate.net In studies using A549 lung cancer cells, treatment with this compound led to a reduced expression of the p65 subunit of NF-κB. ingentaconnect.comresearchgate.net The p65 protein is a key component of the most common active NF-κB dimer. mdpi.com Simultaneously, this compound treatment resulted in an increased expression of the inhibitory protein IκBα. ingentaconnect.comresearchgate.net By increasing IκBα and reducing p65, this compound effectively suppresses the activation of the NF-κB signaling pathway, which in turn contributes to its ability to inhibit cell proliferation and induce apoptosis in these cancer cells. researchgate.netpan.krakow.pl
Epithelial-Mesenchymal Transition (EMT) Regulation
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. dovepress.comnih.gov This process is a key driver of tumor invasion and metastasis. dovepress.comnih.gov
This compound has been shown to inhibit EMT in cancer cells. nih.gov This effect is closely linked to its inhibition of the Notch signaling pathway. nih.govfrontiersin.org The suppression of Notch signaling by this compound in breast cancer cells leads to the regulation of EMT-related markers. nih.gov This inhibition of EMT is a significant contributor to this compound's ability to suppress the metastasis of breast cancer cells. nih.gov By preventing cancer cells from undergoing this transition, this compound helps to maintain their less aggressive, epithelial state, thereby reducing their potential to invade surrounding tissues and form distant metastases. nih.govmdpi.comscielo.org
Interactive Data Tables
Table 1: Effect of this compound on Apoptosis-Related Proteins in A549 Lung Cancer Cells
| Protein | Effect of this compound Treatment | Role in Apoptosis |
| Bcl-2 | Decreased Expression ingentaconnect.com | Anti-apoptotic oatext.com |
| Bax | Increased Expression ingentaconnect.com | Pro-apoptotic oatext.com |
| Caspase-3 | Increased Expression ingentaconnect.com | Executioner Caspase researchgate.net |
| Caspase-9 | Increased Expression ingentaconnect.com | Initiator Caspase researchgate.net |
Table 2: Modulation of Signaling Pathway Components by this compound
| Pathway | Protein/Component | Effect of this compound Treatment | Cell Line |
| Notch Signaling | Gamma-Secretase (PSEN-1) | Inhibition of Activation nih.gov | Breast Cancer Cells nih.gov |
| NF-κB Signaling | p65 | Reduced Expression ingentaconnect.comresearchgate.net | A549 Lung Cancer Cells ingentaconnect.comresearchgate.net |
| NF-κB Signaling | IκBα | Increased Expression ingentaconnect.comresearchgate.net | A549 Lung Cancer Cells ingentaconnect.comresearchgate.net |
Investigation of Other Related Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK/ERK in other triterpenoids)
Triterpenoids, a class of compounds to which this compound belongs, have been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival. Notably, the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways are frequent targets.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. mdpi.com Many triterpenoids exert their effects by inhibiting this pathway. mdpi.com For instance, some pentacyclic triterpenoids can suppress survival signaling pathways, including PI3K/Akt/mTOR, which is often aberrantly activated in cancer cells. mdpi.comspringermedizin.de This inhibition can lead to decreased cell proliferation and survival. springermedizin.de Studies on various triterpenoids have demonstrated their ability to downregulate the phosphorylation of Akt and mTOR, key components of this pathway. encyclopedia.pub For example, the triterpenoid Iripallidal has been shown to decrease Akt phosphorylation in glioma cells, subsequently affecting downstream targets like mTOR. springermedizin.de This inhibition of the PI3K/Akt/mTOR pathway is a recognized mechanism through which triterpenoids can induce cell cycle arrest and apoptosis. springermedizin.de Furthermore, terpenoids have been observed to exert neuroprotective effects by modulating the PI3K/Akt pathway. frontiersin.org
The MAPK/ERK pathway is another fundamental signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis. dovepress.com Several triterpenoids have been found to interfere with this pathway. For example, some triterpenoids can inhibit the phosphorylation of ERK1/2, a key step in the activation of this pathway. mdpi.com In some cancer models, the inhibition of ERK signaling by triterpenoids has been linked to the induction of apoptosis. dovepress.com The MAPK pathway is a central driver of progression in certain diseases, and its modulation by triterpenoids highlights their therapeutic potential. mdpi.com For instance, the triterpenoid saponin (B1150181) flaccidoside II has been shown to activate p38 MAPK and inhibit ERK-1/2 phosphorylation, thereby facilitating apoptosis in malignant peripheral nerve sheath tumor cells. dovepress.com
Table 1: Effects of Other Triterpenoids on PI3K/Akt/mTOR and MAPK/ERK Signaling Pathways
| Triterpenoid/Related Compound | Signaling Pathway | Observed Effect in Preclinical Models | Reference |
|---|---|---|---|
| Pentacyclic Triterpenoids | PI3K/Akt/mTOR | Suppression of the pathway, leading to reduced cancer cell survival. | mdpi.com |
| Oleanolic Acid | PI3K/Akt | Downregulation of the pathway, contributing to anti-angiogenic effects. | mdpi.com |
| Iripallidal | Akt/mTOR | Decreased Akt phosphorylation and inhibition of the pathway in glioma cells. | springermedizin.de |
| Asiatic Acid | PI3K/Akt/mTOR | Activation of the pathway, suggesting a neuroprotective mechanism. | nih.gov |
| Flaccidoside II | MAPK/ERK | Activation of p38 MAPK and inhibition of ERK-1/2 phosphorylation, inducing apoptosis. | dovepress.com |
| Celastrol | MAPK/ERK | Inhibition of LPS-induced phosphorylation of MAPK/ERK1/2. | mdpi.com |
| Ursolic Acid | MAPK | Demonstrates anticancer activity, which can involve modulation of the MAPK pathway. | frontiersin.org |
Other Pharmacological Effects in Preclinical Studies
Hepatoprotective Mechanisms in in vitro and Animal Models
Preclinical studies are essential for evaluating the potential of compounds to protect the liver from damage (hepatoprotection). rjptonline.orgbiomedpharmajournal.org These studies often utilize in vitro models, such as fresh hepatocytes, and in vivo animal models where liver damage is induced by toxins. rjptonline.org Common hepatotoxins used to induce liver injury in animal models include carbon tetrachloride (CCl4), paracetamol, and D-galactosamine. rjptonline.orgbiomedpharmajournal.org The protective effect of a test substance is evaluated by its ability to prevent or reverse the toxic effects. rjptonline.org For instance, CCl4-induced liver damage mimics viral hepatitis and involves the formation of toxic free radicals that lead to lipid peroxidation. rjptonline.org
While specific studies on the hepatoprotective mechanisms of this compound are not detailed in the provided search results, related compounds from Cimicifuga species have been noted for their potential health benefits, which can include liver protection. researchgate.net For example, Taiwanofungus camphoratus, a fungus with various bioactive compounds, has demonstrated hepatoprotective effects. researchgate.net The evaluation of hepatoprotective agents often involves measuring biochemical markers of liver damage, such as serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin. biomedpharmajournal.org Histopathological examination of liver tissue is also a critical component of these studies to assess the extent of cellular damage and inflammation. nih.gov
Table 2: Common Models for Evaluating Hepatoprotective Effects
| Model Type | Description | Common Inducing Agents | Key Parameters Measured | Reference |
|---|---|---|---|---|
| In Vitro | Freshly isolated hepatocytes are treated with a hepatotoxin and the test compound. | Carbon tetrachloride, Paracetamol | Cell viability, enzyme leakage (e.g., ALT, AST) | rjptonline.org |
| In Vivo | Experimental animals are administered a hepatotoxin to induce liver damage, with or without the test compound. | Carbon tetrachloride, Paracetamol, D-galactosamine, Doxorubicin (B1662922) | Serum liver enzymes (ALT, AST, ALP), bilirubin, histopathology of liver tissue | rjptonline.orgbiomedpharmajournal.org |
| Chemically Induced Rodent Models | Rodents are treated with chemicals like diethylnitrosamine (DEN) and carbon tetrachloride (CCl4) to induce liver tumors. | Diethylnitrosamine (DEN), Carbon Tetrachloride (CCl4) | Histopathological changes, tumor formation | mdpi.com |
| Galactosamine/Endotoxin (Gal/ET) Model | This model is used to study TNFα-mediated apoptotic signaling and inflammatory liver injury. | Galactosamine, Endotoxin | Cytokine and chemokine formation, adhesion molecule expression, neutrophil-mediated cell death | nih.gov |
Cardioprotective Mechanisms in in vitro and Animal Models
The investigation of cardioprotective effects of novel compounds relies heavily on preclinical in vitro and in vivo models that simulate conditions of cardiac stress and injury. nih.govrevespcardiol.org Animal models are particularly valuable for understanding the complex physiological and molecular mechanisms underlying heart disease and for testing the efficacy of potential therapeutic agents. revespcardiol.orgnih.gov Rodent models are frequently used due to their convenience, cost-effectiveness, and the availability of genetically modified strains. nih.gov
Common experimental models of cardiotoxicity and cardiac injury include those induced by ischemia-reperfusion (I/R) injury and cardiotoxic drugs like doxorubicin. nih.govfrontiersin.org In I/R models, the blood supply to a part of the heart is temporarily blocked and then restored, mimicking the events of a heart attack and subsequent reperfusion therapy. frontiersin.org The extent of myocardial infarct size is a key endpoint measured in these studies. frontiersin.org For example, Coenzyme Q10 has been shown to reduce infarct size in animal models of myocardial I/R injury. frontiersin.org
While direct evidence for the cardioprotective mechanisms of this compound is not available in the provided results, the general approach to evaluating such effects involves assessing cardiac function, biochemical markers of cardiac damage (like creatine (B1669601) kinase), and histopathological changes in the heart tissue. nih.govfrontiersin.org For instance, studies on SGLT2 inhibitors have utilized various animal models to explore their cardioprotective effects, which are categorized into cardiac, ionic, and metabolic remodeling. nih.gov
Table 3: Preclinical Models for Assessing Cardioprotective Effects
| Model Type | Description | Key Parameters Measured | Reference |
|---|---|---|---|
| Ischemia-Reperfusion (I/R) Injury | Temporary occlusion of a coronary artery followed by reperfusion to mimic myocardial infarction. | Myocardial infarct size, cardiac function (e.g., LVEF), biochemical markers (e.g., creatine kinase) | frontiersin.org |
| Doxorubicin-Induced Cardiotoxicity | Administration of the chemotherapy drug doxorubicin to induce cardiac damage. | Left ventricular ejection fraction (LVEF), cardiac tissue histology, mitochondrial function | nih.gov |
| Genetically Modified Murine Models | Mice with specific genetic alterations that lead to cardiac hypertrophy or other pathologies. | Systolic and diastolic function, response to pharmacological interventions | revespcardiol.org |
Neuroprotective Mechanisms in Preclinical Settings
Extracts from Cimicifuga species and their constituent compounds, including triterpenoids, have been investigated for their neuroprotective properties. researchgate.net The neuroprotective potential of this compound and related compounds is an area of active research. Preclinical studies are crucial for elucidating the mechanisms through which these compounds may protect neurons from damage and degeneration.
Terpenoids, as a broad class of natural products, have been found to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways like the PI3K/Akt pathway. frontiersin.org Activation of this pathway can promote neuronal survival and inhibit apoptosis. frontiersin.org For example, asiatic acid, a pentacyclic triterpene, has been shown to have a neurotrophic effect in a mouse model of Parkinson's disease by activating the PI3K/Akt/mTOR signaling pathway. nih.gov
While specific studies detailing the neuroprotective mechanisms of this compound are not extensively covered in the provided results, the known activities of related triterpenoids suggest potential avenues of investigation. These could include the modulation of inflammatory pathways, antioxidant effects, and the regulation of key signaling cascades involved in neuronal survival.
Table 4: Investigated Neuroprotective Mechanisms of Related Triterpenoids
| Compound/Class | Proposed Neuroprotective Mechanism | Preclinical Model | Reference |
|---|---|---|---|
| Terpenoids | Modulation of the PI3K/Akt pathway | Various neurological disorder models | frontiersin.org |
| Asiatic Acid | Activation of PI3K/Akt/mTOR signaling pathway | Mouse model of Parkinson's disease | nih.gov |
| Stigmasterol | Regulation of key signaling pathways and molecular targets | In vitro and in vivo models of neurological disorders | mdpi.com |
Antioxidant Activities in Cellular and Animal Systems
This compound and other constituents of Cimicifuga species have been reported to possess antioxidant activities. researchgate.net Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases. mdpi.com
The antioxidant properties of compounds are often evaluated using both cellular and cell-free assay systems. In cellular models, the ability of a compound to protect cells against oxidative stress induced by agents like hydrogen peroxide (H2O2) is assessed. mdpi.com For example, isoferulic acid, a component of Cimicifugae Rhizoma, has demonstrated potent antioxidant properties. mdpi.com Exogenous H2O2 can trigger a signaling cascade leading to ROS accumulation and cell death, and effective antioxidants can mitigate these effects. mdpi.com
In animal models, the antioxidant activity of a compound can be evaluated by measuring its impact on biomarkers of oxidative stress and the activity of antioxidant enzymes in various tissues. While specific in vivo antioxidant studies on this compound were not detailed in the search results, the general approach involves challenging the animal with an oxidative insult and assessing the protective effects of the test compound.
Table 5: Assays for Evaluating Antioxidant Activity
| Assay Type | Description | Example | Reference |
|---|---|---|---|
| Cellular Assay | Measures the ability of a compound to protect cells from oxidative stress. | Protection of MPC5 podocytes from H2O2-induced ROS accumulation and apoptosis. | mdpi.com |
| Cell-Free Assay | Chemical assays to determine radical scavenging activity. | DPPH radical scavenging assay, reducing power assay. | researchgate.net |
Anti-osteoporosis Effects in Preclinical Models
Extracts from Cimicifuga species and their isolated compounds have been investigated for their potential to prevent and treat osteoporosis. researchgate.net Osteoporosis is a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. nih.gov
Preclinical evaluation of anti-osteoporosis agents typically involves the use of animal models that mimic the bone loss seen in human osteoporosis. nih.govecmjournal.org The most common model is the ovariectomized (OVX) rodent, which simulates postmenopausal osteoporosis. ecmjournal.org In this model, the removal of the ovaries leads to estrogen deficiency and subsequent bone loss. Other models include those induced by glucocorticoids or the administration of soluble RANKL (sRANKL), which rapidly induces bone loss. nih.govnih.gov
The efficacy of a potential anti-osteoporosis agent is assessed by measuring changes in bone mineral density (BMD), bone microarchitecture (using techniques like micro-computed tomography), and biochemical markers of bone turnover. nih.gov For instance, some natural products have been shown to increase bone volume and trabecular number in animal models of osteoporosis. frontiersin.org While the specific anti-osteoporosis mechanisms of this compound are not detailed in the provided search results, the known effects of Cimicifuga extracts suggest that it may act by modulating bone resorption and/or formation. researchgate.net
Table 6: Preclinical Models for Investigating Anti-osteoporosis Effects
| Model | Description | Key Parameters Measured | Reference |
|---|---|---|---|
| Ovariectomy (OVX) | Surgical removal of ovaries in female rodents to induce estrogen-deficient bone loss. | Bone mineral density (BMD), bone microarchitecture, bone turnover markers | ecmjournal.org |
| Soluble RANKL (sRANKL) Administration | Injection of sRANKL to rapidly induce bone resorption and bone loss. | BMD, osteoclast activity, serum biochemical markers (e.g., CTX, TRACP5b) | nih.gov |
| Glucocorticoid-Induced Osteoporosis | Administration of glucocorticoids to induce bone loss. | BMD, fracture risk | nih.gov |
| Androgen Deprivation Therapy (ADT) Model | Models the bone loss seen in men undergoing ADT for prostate cancer. | BMD decline, fracture risk | nih.gov |
Advanced Analytical Methodologies for Cimigenoside Quantification
Chromatographic Quantification Techniques
Chromatographic methods are central to the separation and quantification of cimigenoside from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nffa.eu The choice of detector is critical and is often determined by the analyte's properties and the required sensitivity of the assay.
UV Detectors: While widely used, UV detectors are dependent on the presence of a chromophore in the analyte. thermofisher.com For compounds with weak or no UV absorption, alternative detectors are necessary. chromatographyonline.com
Fluorescence Detectors: These detectors offer high sensitivity and selectivity for fluorescent compounds.
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD): For non-volatile compounds like this compound that lack a strong chromophore, CAD and ELSD are invaluable. thermofisher.comchromatographyonline.com Both are aerosol-based detectors that evaporate the mobile phase and measure the resulting analyte particles. thermofisher.comwaters.com CAD is generally considered more sensitive and provides a more uniform response independent of the analyte's chemical structure compared to ELSD. thermofisher.comlcms.cz This uniformity is particularly advantageous for the quantification of unknown impurities and for mass balance studies. lcms.cz The sensitivity of CAD allows for the detection of smaller particles than ELSD, contributing to lower limits of detection. thermofisher.com
Table 1: Comparison of HPLC Detectors for this compound Analysis
| Detector Type | Principle | Advantages for this compound Analysis | Considerations |
|---|---|---|---|
| UV/Vis | Measures the absorption of ultraviolet or visible light by the analyte. thermofisher.com | Simple, robust, and widely available. | Requires a chromophore; may have limited sensitivity for this compound. |
| Fluorescence | Detects the light emitted by a fluorescent analyte after excitation. | High sensitivity and selectivity. | This compound must be naturally fluorescent or derivatized with a fluorescent tag. |
| ELSD | Measures the light scattered by dried aerosol particles of the analyte after mobile phase evaporation. waters.com | Universal detection for non-volatile compounds. thermofisher.com | Response can be non-linear and dependent on analyte properties. thermofisher.com |
| CAD | Measures the charge transferred to dried aerosol particles of the analyte. lcms.cz | Universal detection with high sensitivity and more uniform response than ELSD. thermofisher.comlcms.cz | Requires volatile mobile phases and can be affected by mobile phase impurities. chromatographyonline.com |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) for Bioavailability Assessment
To investigate the in vivo fate of this compound, highly sensitive and specific methods are required. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a powerful tool for this purpose. researchgate.netmdpi.com This technique combines the high-resolution separation of UPLC with the mass accuracy and fragmentation capabilities of Q-TOF/MS, enabling the identification and quantification of this compound and its metabolites in biological fluids like plasma, urine, and feces. sci-hub.se
Studies have utilized UPLC-Q-TOF/MS to analyze the chemical profiles of herbal extracts containing this compound and to identify the bioavailable components after oral administration. researchgate.netkisti.re.kr By comparing the metabolic profiles of control and drug-treated biological samples, researchers can identify the parent compound and its metabolites, providing crucial insights into the bioavailability and metabolic pathways of this compound. mdpi.comnih.gov This approach has been successfully used to systematically screen for xenobiotics from complex traditional medicine formulations. sci-hub.se
Spectroscopic Quantification Techniques (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct approach to quantification that does not rely on chromatographic separation. ox.ac.uk
qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the relative and absolute concentrations of substances in a sample. ox.ac.ukresearchgate.net For absolute quantification, a certified internal standard of known concentration is added to the sample. ox.ac.uk The concentration of the analyte is then calculated by comparing the integral of its signal to the integral of the standard's signal. researchgate.net Key considerations for accurate qNMR include ensuring complete solubilization of the sample, using optimized acquisition parameters to ensure full relaxation of nuclei, and achieving a high signal-to-noise ratio. ox.ac.ukmdpi.com While less common for routine analysis than HPLC, qNMR is a powerful tool for the certification of reference materials and for studies where direct measurement without chromatographic separation is advantageous. researchgate.net
Cell-Based and Biochemical Assays for Activity Measurement and Mechanistic Studies
Beyond quantifying its presence, understanding the biological activity of this compound is crucial. Cell-based and biochemical assays provide functional quantification by measuring the compound's effects on cellular processes.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the effect of this compound on cell viability and proliferation. researchgate.netkisti.re.kr This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Studies have employed the MTT assay to demonstrate that this compound can suppress the proliferation of cancer cells, such as the human lung cancer cell line A549, in a dose- and time-dependent manner. pan.krakow.plingentaconnect.com
Flow Cytometry for Cellular Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. nih.govbio-rad-antibodies.com It is extensively used to investigate whether a compound induces apoptosis (programmed cell death). nih.gov To quantify this compound-induced apoptosis, cells are often stained with specific markers, such as Annexin V and propidium (B1200493) iodide (PI). nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.gov
Research has utilized flow cytometry to show that this compound can induce apoptosis in A549 lung cancer cells. researchgate.netpan.krakow.plingentaconnect.com By quantifying the percentage of early and late apoptotic cells after treatment with different concentrations of this compound, a dose-dependent induction of apoptosis can be established. pan.krakow.pl This provides a quantitative measure of the compound's pro-apoptotic activity.
Western Blotting for Protein Expression and Pathway Analysis
Western blotting is a pivotal technique for analyzing protein expression and elucidating the molecular pathways affected by this compound. sygnaturediscovery.com This method allows for the detection and semi-quantitative analysis of specific proteins within a complex mixture, providing insights into how this compound modulates cellular processes at the protein level. sygnaturediscovery.com The general workflow involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest. sygnaturediscovery.combio-rad.com
In the context of this compound research, Western blotting has been instrumental in revealing its effects on key signaling pathways implicated in cancer progression. For instance, studies have shown that this compound treatment of A549 lung cancer cells leads to a dose-dependent decrease in the expression of the p65 protein, a subunit of the NF-κB complex, and a concurrent increase in its inhibitor, IκBα. pan.krakow.plresearchgate.netingentaconnect.com This suggests that this compound exerts its anti-tumor effects, at least in part, by suppressing the NF-κB signaling pathway. pan.krakow.plresearchgate.netingentaconnect.com
Furthermore, Western blot analysis has been employed to investigate the impact of this compound on other critical pathways. Research indicates its potential to inhibit the PI3K/Akt signaling pathway, which is frequently overactive in various cancers and plays a central role in cell proliferation, survival, and apoptosis. mdpi.comajol.infoplos.org By examining the phosphorylation status and expression levels of key proteins in this pathway, such as Akt and mTOR, researchers can delineate the molecular mechanisms underlying this compound's therapeutic potential. mdpi.comajol.info The technique has also been used to show that this compound can affect the expression of proteins involved in apoptosis, such as those in the Bcl-2 family, and cell cycle regulators like c-Myc and cyclin D1. mdpi.comdntb.gov.ua
The ability of Western blotting to provide semi-quantitative data allows for the assessment of dose-dependent effects of this compound on protein expression. bio-rad.com Normalization using housekeeping proteins or total protein staining ensures that observed changes in protein levels are due to the compound's effect and not experimental variations. bio-rad.com
Interactive Data Table: Effect of this compound on Key Protein Expression in A549 Cells
| Protein | Pathway | Observed Effect of this compound | Reference |
|---|---|---|---|
| p65 | NF-κB | Decreased expression | pan.krakow.plresearchgate.netingentaconnect.com |
| IκBα | NF-κB | Increased expression | pan.krakow.plresearchgate.netingentaconnect.com |
| p-Akt | PI3K/Akt | Potential decreased phosphorylation | mdpi.comajol.info |
| MMP-2 | Metastasis | Potential decreased expression | plantaedb.commdpi.com |
| MMP-9 | Metastasis | Potential decreased expression | plantaedb.commdpi.com |
Cell Migration and Invasion Assays (e.g., Cell Scratch Test, Transwell Invasion Assay)
To evaluate the anti-metastatic potential of this compound, researchers utilize cell migration and invasion assays. These in vitro tests are crucial for understanding how a compound affects the ability of cancer cells to move and invade surrounding tissues, which are key steps in the metastatic cascade.
The Cell Scratch Test , also known as the wound healing assay, is a straightforward method to assess cell migration. pan.krakow.pl A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. pan.krakow.pl Studies have demonstrated that this compound can inhibit the migration of A549 lung cancer cells in a dose-dependent manner, as evidenced by wider scratch areas remaining after treatment compared to control groups. pan.krakow.pl
The Transwell Invasion Assay provides a more comprehensive assessment of cancer cell invasion by mimicking the passage of cells through the extracellular matrix. pan.krakow.plfrontiersin.org In this assay, cells are seeded in the upper chamber of a Transwell insert, which contains a membrane coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that successfully invade the matrix and migrate to the lower chamber is quantified. Research has shown that this compound significantly reduces the number of A549 cells that invade through the membrane in a dose-dependent fashion. pan.krakow.pl This indicates that this compound can weaken the invasive capacity of cancer cells. pan.krakow.pl
These assays have been instrumental in demonstrating this compound's ability to suppress the metastatic potential of cancer cells. For example, in breast cancer cells, this compound has been shown to have a significant inhibitory effect on metastasis. nih.gov The mechanism often involves the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating invasion. plantaedb.commdpi.com
Interactive Data Table: Summary of this compound's Effect on Cell Migration and Invasion
| Assay | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Cell Scratch Test | A549 | Inhibited cell migration in a dose-dependent manner. | pan.krakow.pl |
| Transwell Invasion Assay | A549 | Reduced the number of invading cells in a dose-dependent manner. | pan.krakow.pl |
| General Metastasis Assays | Breast Cancer Cells | Significant inhibitory effect on metastasis. | nih.gov |
Biotransformation Studies of Cimigenoside
Mammalian Biotransformation Pathways (In Vivo/In Vitro Animal Models)
Research into the mammalian metabolism of cimigenoside and related triterpenoid (B12794562) glycosides from Cimicifuga species has been conducted using animal models, primarily rats and mice. These studies indicate that following oral administration, this compound is bioavailable and undergoes significant metabolic changes.
In Vivo Findings: Studies involving the oral administration of Cimicifuga heracleifolia extracts to mice have shown that triterpene glycosides are the main bioavailable ingredients, with this compound being a key representative compound detected in the bloodstream. nih.gov This confirms that this compound is absorbed from the gastrointestinal tract and is available for systemic metabolism.
A comprehensive study on the metabolic profile of Bu-Zhong-Yi-Qi-Tang, a traditional Chinese medicine formulation containing Cimicifugae Rhizoma, was conducted in rats. sci-hub.se The analysis of plasma, urine, and feces using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF/MS) revealed that the major metabolic reaction for triterpenoid saponins (B1172615), the class to which this compound belongs, was deglycosylation. sci-hub.se This process involves the hydrolytic cleavage of the sugar moieties (xylose and arabinose) from the parent glycoside.
The primary metabolic pathway for this compound in mammals is therefore considered to be hydrolysis, leading to the formation of its aglycone, cimigenol (B190795). This initial transformation is significant as the biological activities of the aglycone may differ from the parent glycoside. Subsequent Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions on the cimigenol aglycone are anticipated, consistent with the general metabolism of xenobiotic triterpenoids in mammals. sci-hub.seacs.org For instance, studies on other triterpenoids have identified metabolites formed through demethylation, hydroxylation, and subsequent conjugation with glucuronic acid. dovepress.com
The table below summarizes the likely mammalian biotransformation reactions for this compound based on studies of related triterpenoid saponins.
| Metabolic Reaction | Description | Resulting Metabolite Type | Supporting Evidence |
|---|---|---|---|
| Deglycosylation (Hydrolysis) | Cleavage of sugar moieties (e.g., xylose, arabinose) from the triterpenoid backbone. | Aglycone (e.g., Cimigenol) | Identified as a major pathway for Cimicifuga saponins in rat models. sci-hub.se |
| Glucuronidation | Conjugation with glucuronic acid, a major Phase II reaction that increases water solubility for excretion. | Glucuronide conjugates | Common metabolic pathway for triterpenoids and their aglycones. sci-hub.sedovepress.com |
| Sulfation | Conjugation with a sulfonate group, another Phase II reaction enhancing excretion. | Sulfate conjugates | Observed for other herbal compounds like gingerols after oral administration in rats. acs.org |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aglycone backbone, a common Phase I reaction catalyzed by Cytochrome P450 enzymes. | Hydroxylated aglycones | A principal metabolic reaction for lactones and other compounds in complex herbal formulas. sci-hub.se |
Microbial Transformation Studies of this compound and Related Triterpenoids
Microbial biotransformation serves as a valuable tool for producing novel derivatives of natural products and can mimic mammalian metabolic pathways. nih.gov While studies specifically using this compound as a substrate are limited, research on the microbial transformation of other structurally related cycloartane (B1207475) triterpenoids provides significant insight into its potential metabolic fate in microbial systems. Fungi, in particular, are known to perform diverse and specific chemical transformations on triterpenoid skeletons. nih.govthegoodscentscompany.com
Common biotransformation reactions catalyzed by microorganisms on cycloartane triterpenoids include hydroxylation, oxidation, and side-chain cleavage. tandfonline.comresearchgate.net The fungus Glomerella fusarioides has been shown to effectively metabolize cycloartane compounds like cycloartenol (B190886) and 24-methylenecycloartanol. acs.org The transformations included the oxidation of the C-3 hydroxyl group to a ketone and the introduction of hydroxyl groups at various positions on the side chain (e.g., C-24, C-25). acs.org
Another fungus, Cunninghamella blakesleeana, is also noted for its ability to transform cycloartane triterpenoids, primarily through hydroxylation and oxidation reactions, sometimes leading to ring cleavage via Baeyer-Villiger oxidation. nih.gov These reactions highlight the versatility of microbial enzymes in modifying complex triterpenoid structures.
The table below details the types of biotransformations observed in cycloartane triterpenoids by various microorganisms, which represent potential transformations for this compound.
| Microorganism | Substrate (Cycloartane-Type) | Transformation Type | Resulting Product(s) |
|---|---|---|---|
| Glomerella fusarioides | Cycloartenol | Oxidation, Hydroxylation | Cycloartenone, Cycloart-25-ene-3β,24-diol acs.org |
| Glomerella fusarioides | 24-Methylene-cycloartanol | Hydroxylation, Methoxy-lation | 24-Methylcycloartane-3β,24,24(1)-triol, 24(1)-Methoxy-24-methylcycloartane-3β,24-diol acs.org |
| Glomerella fusarioides | Cycloartenone | Hydroxylation, Side-chain cleavage | 24,25-Dihydroxycycloartan-3-one, 4α,4β,14α-Trimethyl-9β,19-cyclopregnane-3,20-dione acs.org |
| Cunninghamella blakesleeana | Cycloastragenol | Hydroxylation, Oxidation, Ring Cleavage | Hydroxylated metabolites, products of Baeyer-Villiger oxidation nih.gov |
Identification and Structural Characterization of this compound Metabolites
The identification and structural elucidation of metabolites are typically achieved using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as LC-MS/MS and UHPLC-Q-TOF/MS. nih.govsci-hub.se These methods allow for the detection of trace levels of metabolites in complex biological matrices like plasma, urine, and feces, and provide accurate mass measurements and fragmentation data essential for structural characterization. dovepress.com
Based on in vivo studies in rats, the primary metabolites of Cimicifuga saponins are their deglycosylated forms. sci-hub.se For this compound, this would result in the formation of its aglycone, cimigenol , through the loss of its xylose and arabinose sugar units. The identification of cimigenol would be confirmed by comparing its retention time and mass spectral data with that of a reference standard.
Further metabolites would likely be products of Phase I and Phase II metabolism of the cimigenol aglycone. Characterization of these metabolites involves analyzing the mass shifts from the parent compound. For example:
Hydroxylation would result in a mass increase of 16 Da (+O).
Glucuronidation would lead to a mass increase of 176 Da (+C₆H₈O₆).
Sulfation would cause a mass increase of 80 Da (+SO₃).
While a complete profile of all specific this compound metabolites is not yet fully documented, the evidence strongly points to cimigenol as the principal metabolite, which may then undergo further biotransformation.
Ethnobotanical Significance and Traditional Use Context
Historical Documentation and Traditional Medicinal Applications of Cimicifuga Species
Plants of the genus Cimicifuga have a long and well-documented history of use in traditional medicine systems across different cultures, particularly in North America and Asia. nih.govdialogues-cvm.org
In North America, Native American communities have traditionally used the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), commonly known as black cohosh, for a variety of ailments. dialogues-cvm.org It was often referred to as "squaw root" due to its extensive use for gynecological conditions, including menstrual irregularities and pain during childbirth. dialogues-cvm.org Traditional applications also included the treatment of rheumatoid muscular pain, headache, and inflammation. nih.gov
In Traditional Chinese Medicine (TCM), the dried rhizomes of several Cimicifuga species, known as "Sheng Ma," have been utilized for over two millennia. musechem.com The primary species used in TCM include Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga heracleifolia. musechem.comnih.gov Sheng Ma was traditionally prescribed to address conditions such as wind-heat headaches, toothaches, sore throat, and measles. musechem.comnih.gov It was also used for uterine and rectal prolapse. musechem.comnih.gov
The table below summarizes some of the documented traditional uses of various Cimicifuga species.
| Species | Traditional Use | Geographic Region |
| Actaea racemosa (Black Cohosh) | Menstrual irregularities, labor pain, rheumatism, inflammation, headache. nih.govdialogues-cvm.org | North America |
| Cimicifuga foetida | Wind-heat headache, sore throat, toothache, measles, uterine prolapse. musechem.comnih.gov | China |
| Cimicifuga dahurica | Wind-heat headache, sore throat, toothache, measles, uterine prolapse, antipyretic, analgesic. musechem.comnih.govmdpi.com | China, Korea |
| Cimicifuga heracleifolia | Wind-heat headache, sore throat, toothache, measles, uterine prolapse. musechem.comnih.gov | China |
| Cimicifuga taiwanensis | Folk remedy for inflammation. mdpi.com | Taiwan |
Phytochemical Profiling of Cimicifuga Species in Relation to Cimigenoside Content
Phytochemical investigations have revealed that Cimicifuga species are rich in a variety of bioactive compounds, with triterpene glycosides being a major class of constituents. nih.govresearchgate.net this compound, a cimigenol (B190795) derivative, is a notable triterpene saponin (B1150181) found in these plants. biosynth.comingentaconnect.com
The chemical composition of Cimicifuga rhizomes includes triterpenoid (B12794562) saponins (B1172615), phenylpropanoids, chromones, and alkaloids. nih.gov While a comprehensive comparative analysis of this compound content across all Cimicifuga species is not extensively documented in a single source, studies have identified its presence in various species. For instance, this compound has been isolated from Cimicifuga dahurica. ingentaconnect.com Liquid chromatography-mass spectrometry (LC/MS) methods have been developed to create "fingerprint profiles" of different Cimicifuga species based on their triterpene glycoside components, which helps in botanical identification and quality control. acs.org
The table below lists some of the key phytochemicals identified in Cimicifuga species, including this compound and other related compounds.
| Phytochemical Class | Key Compounds | Cimicifuga Species |
| Triterpene Glycosides | This compound, Actein, 23-epi-26-deoxyactein, Cimiracemoside A. nih.govbiosynth.com | C. racemosa, C. dahurica, C. foetida, and others. acs.org |
| Phenylpropanoids | Ferulic acid, Isoferulic acid, Caffeic acid. musechem.com | C. foetida, C. dahurica, C. heracleifolia. musechem.com |
| Chromones | Cimifugin, Norcimifugin. musechem.com | C. foetida, C. dahurica, C. heracleifolia. musechem.com |
Correlation of Traditional Knowledge with Modern Pharmacological Research
Modern pharmacological studies have begun to validate many of the traditional uses of Cimicifuga species, with research often focusing on the bioactive compounds isolated from these plants, including this compound. nih.gov
The traditional use of Cimicifuga for treating inflammatory conditions aligns with modern research demonstrating the anti-inflammatory properties of its extracts and isolated compounds. mdpi.comresearchgate.net this compound itself is known to modulate inflammatory pathways. biosynth.com For example, extracts of Cimicifuga have been shown to inhibit the production of pro-inflammatory cytokines. mdpi.com
Furthermore, the historical use of black cohosh for menopausal symptoms has been a major focus of modern clinical research. nih.govnih.gov While the exact mechanisms are still under investigation, the therapeutic effects are attributed to the complex mixture of phytochemicals, including triterpene glycosides like this compound. dialogues-cvm.org Research has also explored the anti-tumor effects of compounds from Cimicifuga, with studies indicating that this compound can affect the viability and metastasis of certain cancer cells in vitro. researchgate.netingentaconnect.com
This correlation between traditional applications and modern scientific findings underscores the value of ethnobotanical knowledge as a guide for contemporary drug discovery and development. nih.gov
Conservation and Sustainable Sourcing of Cimicifuga Plants for Research
The increasing demand for herbal products containing Cimicifuga, particularly black cohosh (Actaea racemosa), has raised concerns about overharvesting and the sustainability of wild populations. extension.orgcropj.com
Actaea racemosa is native to eastern North America and is the species most commonly harvested for the dietary supplement market. extension.orgwikipedia.org While its global conservation status is ranked as G3 (Vulnerable), its status can vary at the state level. illinois.govsaveplants.org For instance, it is listed as Endangered in Massachusetts. mass.gov The primary threat to wild populations is the collection of their rhizomes for medicinal use. illinois.gov
To mitigate the pressure on wild stands, efforts are being made to promote sustainable harvesting practices and cultivation. planetforward.orgyoutube.com Sustainable harvesting involves techniques such as replanting a portion of the rhizome to allow for regrowth. planetforward.org However, studies have shown that intensively harvested populations may show little to no recovery even after a year, suggesting that lower harvest intensities and longer recovery periods are necessary for sustainability. researchgate.net
Cultivation of Cimicifuga species, often referred to as forest farming, is being encouraged as a more sustainable alternative to wild harvesting. extension.orgyoutube.com This not only helps in the conservation of the species but also allows for better quality control of the raw material used in research and herbal products. In vitro propagation techniques are also being developed to produce plant material more rapidly and sustainably. cropj.com
Q & A
Q. What methodologies are recommended for isolating and characterizing Cimigenoside from Cimicifuga species?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using techniques like silica gel column chromatography or HPLC. Structural validation requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks .
- Mass Spectrometry (MS) to confirm molecular weight (C₃₅H₅₆O₉, MW: 620.83) .
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .
Purity assessment should include HPLC with UV detection (e.g., λ = 210–280 nm) .
Q. How can in vitro models be optimized to assess this compound’s γ-secretase inhibitory activity?
Q. What are the key analytical techniques for validating this compound’s stability in pharmacological studies?
Q. How can researchers confirm the natural source of this compound in Cimicifuga extracts?
- Perform metabolomic profiling via LC-MS and compare with authenticated reference standards .
- Use DNA barcoding of plant material to verify species (e.g., Cimicifuga simplex) .
Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-cancer mechanisms?
- MTT assays for cytotoxicity profiling .
- Western blotting to assess Notch pathway proteins (e.g., NICD, Hes1) .
- Transwell migration assays to evaluate metastatic potential inhibition .
Advanced Research Questions
Q. How can contradictory findings on this compound’s γ-secretase inhibitory potency across studies be resolved?
- Standardize assay conditions : Compare enzymatic vs. cell-based assays, noting differences in substrate concentrations (e.g., APP vs. Notch-based reporters) .
- Evaluate cell-type specificity : Test in multiple cancer lineages (e.g., triple-negative vs. ER+ breast cancer) .
- Apply meta-analysis to aggregate dose-response data and identify outliers .
Q. What experimental designs mitigate confounding factors in in vivo pharmacokinetic studies of this compound?
- Use isotope-labeled this compound (e.g., ¹³C/²H) for precise tracking in plasma/tissue via LC-MS .
- Control for enterohepatic recirculation by bile duct cannulation in rodent models .
- Employ population pharmacokinetic modeling to account for inter-individual variability .
Q. How can researchers validate this compound’s off-target effects in complex biological systems?
Q. What strategies improve the reproducibility of this compound’s anti-metastatic effects in preclinical models?
Q. How can synergistic interactions between this compound and other γ-secretase inhibitors be systematically evaluated?
- Apply combination index (CI) analysis using the Chou-Talalay method .
- Generate isobolograms to visualize additive/synergistic effects across dose gradients .
- Validate synergy in 3D tumor spheroids to mimic in vivo complexity .
Methodological Resources
- Data Contradiction Analysis : Follow Coursera’s framework for iterative qualitative analysis, emphasizing triangulation of assay results .
- Statistical Power : Use G*Power software to calculate sample sizes for in vivo studies .
- Structural Validation : Refer to Springer’s Encyclopedia of Traditional Chinese Medicines for spectroscopic benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
